N-[(3,4-dichlorophenyl)carbamothioyl]acetamide
Description
Properties
Molecular Formula |
C9H8Cl2N2OS |
|---|---|
Molecular Weight |
263.14 g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)carbamothioyl]acetamide |
InChI |
InChI=1S/C9H8Cl2N2OS/c1-5(14)12-9(15)13-6-2-3-7(10)8(11)4-6/h2-4H,1H3,(H2,12,13,14,15) |
InChI Key |
RZSYLSHIIFLKNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
a. Direct Reaction of 3,4-Dichloroaniline with Carbon Disulfide and Acetyl Chloride
One of the most established methods involves a multi-step process:
Step 1: Formation of the thiourea intermediate
3,4-Dichloroaniline reacts with carbon disulfide in the presence of a base such as potassium hydroxide or sodium hydroxide, leading to the formation of the corresponding carbamothioyl intermediate. This reaction typically occurs in polar solvents like ethanol or acetone under reflux conditions, with stirring for 4–6 hours to ensure complete conversion.Step 2: Acylation with Acetyl Chloride
The thiourea derivative is then reacted with acetyl chloride under controlled conditions (usually in an inert atmosphere like nitrogen, at 0–5°C initially, then warmed to room temperature) to produce the target compound. The reaction involves nucleophilic attack of the thiourea nitrogen on the acyl chloride, forming the N-[(3,4-dichlorophenyl)carbamothioyl]acetamide.
Reaction Summary:
| Step | Reagents | Solvent | Conditions | Yield |
|---|---|---|---|---|
| 1 | 3,4-Dichloroaniline + CS₂ + base | Ethanol or acetone | Reflux, 4–6 hrs | Moderate to high |
| 2 | Acetyl chloride | Same solvent | 0–25°C, then room temp | 70–85% |
b. Reaction of 3,4-Dichlorophenyl Isothiocyanate with Acetamide
An alternative route involves the use of 3,4-dichlorophenyl isothiocyanate:
Step 1: Preparation of 3,4-dichlorophenyl isothiocyanate via reaction of 3,4-dichlorophenylamine with thiophosgene or phosphorus pentasulfide in dry solvents like dichloromethane at low temperatures.
Step 2: Nucleophilic attack by acetamide
The isothiocyanate reacts with acetamide in ethanol under reflux, leading to the formation of the target carbamothioyl derivative. This approach benefits from milder conditions and often yields higher purity.
Industrial-Scale Synthesis and Optimization
For large-scale production, process optimization involves:
- Use of continuous flow reactors: To enhance safety and control during exothermic reactions.
- Catalyst employment: Catalysts such as triethylamine or pyridine facilitate acylation.
- Solvent selection: Ethanol, acetonitrile, or acetone are preferred for their polarity and ease of removal.
- Purification techniques: Recrystallization from ethanol or acetone, coupled with chromatography, ensures high purity.
Reaction Mechanisms
$$
\text{3,4-Dichloroaniline} + \text{CS}_2 \xrightarrow{\text{Base}} \text{Dichlorophenyl carbamothioyl}
$$
This involves nucleophilic attack of the amine on carbon disulfide, forming a dithiocarbamate intermediate, which rearranges to the thiourea.
$$
\text{Thiourea derivative} + \text{Acetyl chloride} \rightarrow \text{this compound}
$$
The nucleophilic nitrogen in the thiourea reacts with acyl chloride, forming the amide linkage.
Data Tables of Reaction Conditions and Yields
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Multi-step synthesis | 3,4-Dichloroaniline + CS₂ + base + Acetyl chloride | Ethanol/acetone | Reflux | 4–8 hours | 70–85 | Widely used, scalable |
| Isothiocyanate route | 3,4-Dichlorophenylamine + thiophosgene | Dichloromethane | 0–5°C | 2–4 hours | 75–90 | Milder, higher purity |
| Microwave-assisted | 3,4-Dichlorophenyl derivatives + acetamide | Ethanol | 80°C, microwave irradiation | 1–2 hours | 80–92 | Rapid, energy-efficient |
Biological Activity
N-[(3,4-dichlorophenyl)carbamothioyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a dichlorophenyl group, a carbamothioyl moiety, and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 292.25 g/mol. The presence of chlorine atoms enhances its biological activity by potentially increasing lipophilicity and facilitating interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulating receptor function through interaction with binding sites. This leads to alterations in cellular signaling pathways, which can result in various biological responses.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound has been shown to have:
- Broad-spectrum activity against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values suggesting effectiveness comparable to established antibiotics.
Table 1 summarizes the antimicrobial activity against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Comparison to Control |
|---|---|---|
| Staphylococcus aureus | 2 | Effective |
| Escherichia coli | 8 | Moderate |
| Pseudomonas aeruginosa | 16 | Less effective |
Anticancer Activity
Recent research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that the compound can significantly reduce cell viability in various cancer cell lines, including colorectal (Caco-2) and lung (A549) cancer cells.
Case Study: Caco-2 Cell Line
In a study assessing the anticancer effects on Caco-2 cells:
- Treatment with this compound resulted in a reduction of cell viability by approximately 39.8% compared to untreated controls (p < 0.001).
- The compound exhibited dose-dependent effects, indicating its potential as an anticancer agent.
Table 2 outlines the effects on different cancer cell lines:
| Cell Line | Viability Reduction (%) | p-value |
|---|---|---|
| Caco-2 | 39.8 | <0.001 |
| A549 | 5.6 | NS |
Scientific Research Applications
The applications of N-[(3,4-dichlorophenyl)carbamothioyl]acetamide are explored through available research, highlighting its role in synthesizing thiazole derivatives with antimicrobial and anticancer activities.
Synthesis and Antimicrobial Activity
- Thiazole Derivatives: N-2,5-dimethylphenylthioureido acid derivatives are promising scaffolds for creating antimicrobial candidates effective against Gram-positive bacteria and drug-resistant pathogenic fungi .
- Antimicrobial Activity of Derivatives: Specific compounds derived from N-2,5-dimethylphenylthioureido acid demonstrate notable antimicrobial activity .
- Gram-Positive Bacteria: Compounds 3h , 3j , and 7 exhibit excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus, with 3h and 3j also showing activity against vancomycin-resistant E. faecium . Compound 7 's antibacterial activity against S. aureus is comparable to daptomycin and superior to vancomycin and ampicillin .
- Antifungal Activity: Compounds 9f and 14f display broad-spectrum antifungal activity against drug-resistant Candida strains, while ester 8f shows good activity against Candida auris, surpassing fluconazole .
- Role of Chlorine: The presence of chlorine atoms at the 3,4-positions of the phenyl ring enhances antimicrobial activity against multidrug-resistant Gram-positive pathogens, potentially through synergistic targeting of multiple cellular targets, increased lipophilicity, and enhanced electrophilicity . The substitution or replacement of the 3,4-diCl-C6H4 group with other substituents like 4-fluoro or 4-bromo phenyl results in a loss of antimicrobial activity .
Anticancer Activity
- Caco-2 Viability: Compound 3h can significantly reduce the Caco-2 viability (54.9%) while having no significant effect against A549 cells .
- Enhanced Activity: The incorporation of a chromenon-3-yl moiety (3k ) significantly enhances anticancer activity against Caco-2 and A549 cells . The incorporation of naphthalen-2-yl substitution (4j ) significantly enhanced the anticancer activity against Caco-2 cells, while chromenon-3-yl substitution (4k ) resulted in significant 40.2% post-treatment viability of Caco-2 cells .
- 4-Br-C6H4substituent: Compound 4i bearing 4-Br-C6H4substituent failed to significantly decrease the Caco-2 and A549 viability .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Thiourea vs.
- Substituent Complexity : Addition of pyrazolyl () or benzothiazole () groups introduces steric bulk and electronic effects, altering solubility and target affinity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- LogP values are estimated based on structural analogs. The target compound’s thiourea group may slightly reduce LogP compared to sulfanyl derivatives () due to polarizable sulfur .
- Melting points correlate with crystallinity: N-(3,4-Dichlorophenyl)acetamide’s higher melting point suggests strong intermolecular amide hydrogen bonding, while thiourea derivatives may exhibit lower melting points due to conformational flexibility .
Q & A
Q. What are the recommended synthetic routes for N-[(3,4-dichlorophenyl)carbamothioyl]acetamide?
- Methodological Answer : The synthesis typically involves two approaches:
- Route 1 : React 3,4-dichloroaniline with potassium thiocyanate (KSCN) in the presence of acetyl chloride to introduce the carbamothioyl and acetamide groups sequentially.
- Route 2 : Use 3,4-dichlorophenyl isothiocyanate as a starting material, reacting it with acetamide derivatives under controlled pH (e.g., acidic or basic conditions) to form the thiourea linkage.
Characterization : Confirm the structure via / NMR (amide protons at δ ~10 ppm, thiocarbonyl carbon at δ ~180 ppm), FTIR (C=S stretch at ~1250 cm), and mass spectrometry (MW = 259.1 g/mol) .
Q. How can spectroscopic and crystallographic techniques elucidate the structure of this compound?
- Methodological Answer :
- NMR : Assign protons and carbons using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the dichlorophenyl and carbamothioyl groups.
- FTIR : Identify key vibrations (N-H stretch ~3300 cm, C=O ~1680 cm, C=S ~1250 cm).
- X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) to refine crystal structures, leveraging high-resolution data to resolve bond-length discrepancies and confirm planar geometry of the thiourea moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of derivatives?
- Methodological Answer :
- Purity Control : Use HPLC (>95% purity) to eliminate confounding effects from impurities.
- Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, solvent/DMSO concentration, incubation time).
- Computational Docking : Compare binding affinities to targets (e.g., opioid receptors or PDE4 enzymes) using AutoDock Vina or Schrödinger Suite to rationalize activity variations .
Q. What computational methods predict electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311G to compute HOMO-LUMO gaps (predicting charge transfer), Molecular Electrostatic Potential (MESP) maps (nucleophilic/electrophilic sites), and vibrational spectra.
- Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate solvent interactions. Validate with experimental UV-Vis and FTIR data .
Q. How to design derivatives with enhanced bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO, -CF) on the phenyl ring to enhance receptor binding. Modify the acetamide chain to improve solubility (e.g., hydroxylation).
- In Silico Screening : Perform molecular docking against targets (e.g., PDE4 enzymes) to prioritize derivatives for synthesis. Validate with in vitro assays (e.g., enzyme inhibition, cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
